N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVBXTWMCFMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330004 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
794557-15-6 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of 1-Naphthylamine
Catalytic hydrogenation of 1-naphthylamine (1-aminonaphthalene) over palladium or platinum catalysts selectively reduces the aromatic ring to yield 1,2,3,4-tetrahydronaphthalen-1-amine. Reaction conditions (50–100°C, 1–3 atm H₂) ensure partial saturation while preserving the amine group.
Borsche-Drechsel Cyclization Adaptation
Adapting the Borsche-Drechsel method—traditionally used for tetrahydrocarbazoles—involves cyclohexanone phenylhydrazone rearrangement under acidic conditions (HCl or H₂SO₄). Modifications substituting cyclohexanone with tetralone derivatives could yield the tetralin amine, though literature directly supporting this remains sparse.
Acylation of 1,2,3,4-Tetrahydronaphthalen-1-amine with Cyclopentanecarboxylic Acid Derivatives
The amide bond formation employs cyclopentanecarboxyl chloride or coupling reagents.
Schotten-Baumann Reaction with Cyclopentanecarboxyl Chloride
Procedure :
-
Dissolve 1,2,3,4-tetrahydronaphthalen-1-amine (10 mmol) in anhydrous dichloromethane (DCM).
-
Add triethylamine (12 mmol) as a base under nitrogen.
-
Slowly introduce cyclopentanecarboxyl chloride (11 mmol) at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with 1M HCl, extract with DCM, dry (Na₂SO₄), and concentrate.
Carbodiimide-Mediated Coupling
Procedure :
-
Combine 1,2,3,4-tetrahydronaphthalen-1-amine (10 mmol), cyclopentanecarboxylic acid (10 mmol), and EDC·HCl (12 mmol) in DCM.
-
Add HOBt (10 mmol) to minimize side reactions.
-
Stir for 12–24 hours at room temperature.
-
Wash with NaHCO₃, dry, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity (HPLC) | Key Advantages |
|---|---|---|---|---|
| Schotten-Baumann | Mild, anhydrous | 75–85% | ≥98% | Rapid, scalable, minimal byproducts |
| Carbodiimide Coupling | Room temperature | 70–78% | ≥95% | Avoids acyl chloride synthesis |
The Schotten-Baumann method outperforms in yield and simplicity, though it requires strict moisture control. Carbodiimide coupling suits acid-sensitive substrates but demands purification.
Mechanistic Insights and Side Reactions
-
Acyl Chloride Reactivity : Cyclopentanecarboxyl chloride’s steric bulk slows nucleophilic attack, necessitating excess amine or prolonged stirring.
-
Di-Acylation Risk : Secondary amines like 1,2,3,4-tetrahydronaphthalen-1-amine resist over-acylation due to steric hindrance, ensuring mono-product dominance.
-
Hydrolysis Mitigation : Anhydrous solvents (DCM, THF) and nitrogen atmospheres prevent acyl chloride hydrolysis.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.10–7.25 (m, 4H, aromatic H),
-
δ 3.80–3.95 (m, 1H, NHCO),
-
δ 2.60–2.75 (m, 2H, cyclopentane CH₂),
IR (KBr) :
HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Considerations
-
Cost Efficiency : Schotten-Baumann minimizes reagent costs vs. coupling agents.
-
Safety : Acyl chloride handling requires corrosion-resistant equipment and PPE.
-
Waste Management : Triethylamine hydrochloride byproduct necessitates neutralization protocols.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Histone Deacetylase Inhibition
Research indicates that N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide may act as a histone deacetylase inhibitor . Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in cancer and other diseases related to epigenetic modifications. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. This compound may possess similar effects due to its ability to modulate pathways involved in neuronal survival and inflammation.
Synthetic Pathways
Several synthetic methods can be employed to produce this compound. Common approaches include:
- Condensation Reactions : Combining tetrahydronaphthalene derivatives with cyclopentanecarboxylic acid derivatives under acidic or basic conditions.
- Functional Group Modifications : Utilizing various reagents to introduce the amide functional group onto a suitable precursor.
These synthetic routes are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.
Case Study 1: Cancer Therapy
A study explored the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in various cancer types through HDAC inhibition. The results indicated potential use as an adjunct therapy in cancer treatment.
Potential Applications
Given its biological activities and structural properties, this compound has potential applications in:
- Cancer Therapeutics : As an HDAC inhibitor for cancer treatment.
- Neuroprotection : For conditions involving neuronal damage or degeneration.
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy.
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Research Implications
- Drug Design : The tetralin scaffold is versatile, with substituents dictating target selectivity. Cyclopentanecarboxamide derivatives may fill gaps in serotonin receptor modulation, while biphenyl variants excel in ion channel antagonism .
- Isomer Optimization : Positional isomerism minimally affects TRPC activity but could influence pharmacokinetics (e.g., metabolic stability) .
Biological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is an organic compound with a complex bicyclic structure that combines a tetrahydronaphthalene moiety with a cyclopentanecarboxamide group. This unique configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{19}NO
- CAS Number : 1023541-51-6
- Molecular Weight : 241.32 g/mol
- Boiling Point : Approximately 534.3 °C (predicted)
- Density : 1.13 g/cm³ (predicted)
The compound's structure is characterized by the presence of functional groups that are significant for its reactivity and interaction with biological targets.
Histone Deacetylase Inhibition
Research indicates that this compound may act as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression through the modification of histones and other proteins involved in chromatin remodeling. Inhibition of HDACs has been linked to various therapeutic effects, especially in cancer treatment and other diseases associated with epigenetic dysregulation .
Neuroprotective and Anti-inflammatory Effects
Compounds structurally similar to this compound have demonstrated neuroprotective properties and anti-inflammatory activities. These effects are particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role in disease progression .
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to various biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications. Preliminary studies suggest promising binding profiles that warrant further investigation .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | C_{16}H_{17}N_{2}O_{4} | Studied for anti-cancer properties |
| 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide | C_{22}H_{25}NO | Explored for neuroprotective effects |
| 1-(benzenesulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1-cyclopentanecarboxamide | C_{20}H_{23}N_{2}O_{3}S | Potential applications in drug design |
The unique combination of naphthalene and cyclopentane functionalities in this compound may confer distinct pharmacological properties compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: HDAC Inhibition in Cancer Cells
In vitro studies demonstrated that this compound effectively inhibited HDAC activity in cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis rates among treated cells .
Study 2: Neuroprotection Against Oxidative Stress
Another study assessed the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The findings revealed significant reductions in markers of oxidative stress and improved cell viability .
Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory properties highlighted the compound's ability to downregulate pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory conditions .
Q & A
Q. What are the established synthetic routes for N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and 1,2,3,4-tetrahydronaphthalen-1-amine. For example, amidation using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere is common. Trituration with methanol or ethanol is effective for purification, achieving yields up to 75% (as seen in structurally similar amides) . Optimization involves adjusting stoichiometry, reaction time (12–24 hours), and temperature (0–25°C). Purity is confirmed via elemental analysis (C, H, N) and HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm), cyclopentane/tetrahydronaphthalene protons (δ 1.7–3.4 ppm), and amide NH (δ 6.2–6.3 ppm, broad) .
- Mass Spectrometry (ESI) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 328.2 for a related compound) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 84.37%, H: 6.46%, N: 4.28%) .
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to confirm purity .
Q. What known biological targets or pharmacological activities are associated with this compound?
- Methodological Answer :
- 5-HT7 Receptor Modulation : Structural analogs (e.g., LP44) show anti-ulcer effects via 5-HT7 receptor activation (EC50 = 0.3 nM in rat models) .
- PINK1 Activation : Derivatives like MTK458 (a pyrrolopyrimidine analog) activate mitophagy-related PINK1 kinase (IC50 = 2.5 nM) .
- Dopamine/Norepinephrine Uptake Inhibition : Stereoisomers of related compounds exhibit IC50 values <100 nM in neuronal uptake assays .
Advanced Research Questions
Q. How can researchers design and synthesize stereoisomerically pure forms of this compound to evaluate chiral effects on bioactivity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ enantiopure 1,2,3,4-tetrahydronaphthalen-1-amine precursors (≥98% ee) in coupling reactions .
- Crystallography : Confirm stereochemistry via single-crystal X-ray diffraction (R factor <0.05) .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound, particularly regarding its cyclopentane and tetrahydronaphthalene moieties?
- Methodological Answer :
- Analog Synthesis : Replace cyclopentane with cyclohexane or norbornane to assess steric effects. Modify the tetrahydronaphthalene ring with halogens or methyl groups .
- Binding Assays : Use radioligand displacement (e.g., [³H]-5-CT for 5-HT7, Ki <10 nM) and functional assays (cAMP accumulation) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding poses in receptor pockets .
Q. How do contradictory data regarding receptor binding affinity (e.g., 5-HT7 vs. other targets) inform the development of selective analogs?
- Methodological Answer :
- Selectivity Profiling : Screen against panels of related receptors (e.g., 5-HT1A, 5-HT2A) using competitive binding assays.
- Pharmacophore Analysis : Identify critical substituents (e.g., trifluoromethyl groups in MTK458) that enhance selectivity for PINK1 over off-target kinases .
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., functional vs. binding assays) .
Q. What advanced computational strategies can predict the compound's interaction with targets like 5-HT7 or PINK1?
- Methodological Answer :
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for ligand-receptor complexes to optimize binding affinity .
- Cryo-EM/Molecular Dynamics : Resolve receptor-ligand complexes at near-atomic resolution (e.g., 3.0 Å) .
Q. How can researchers resolve discrepancies in biological assay results when testing this compound across different in vitro models?
- Methodological Answer :
- Standardize Assay Conditions : Control for cell line (HEK293 vs. CHO), incubation time (30–60 minutes), and buffer composition.
- Orthogonal Validation : Use CRISPR-edited cell lines (e.g., 5-HT7 KO) to confirm target specificity .
- Meta-Analysis : Pool data from multiple studies (e.g., indomethacin-induced ulcer models vs. LPS-induced inflammation) to identify context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
